molecular formula C2H4ClN3S B1494346 1,2,3-Thiadiazol-5-amine hydrochloride

1,2,3-Thiadiazol-5-amine hydrochloride

Cat. No.: B1494346
M. Wt: 137.59 g/mol
InChI Key: TURHYWDQBBAPDJ-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-5-amine hydrochloride (CAS 4100-41-8) is a high-purity chemical intermediate serving as a privileged scaffold in pharmaceutical research and drug discovery. This compound features the 1,2,3-thiadiazole heterocycle, a structure known for its significant role in medicinal chemistry due to the presence of sulfur and multiple nitrogen atoms . Researchers value this amine derivative as a versatile building block for constructing more complex molecules, particularly in the synthesis of potential adenosine receptor antagonists . Studies have shown that derivatives of the 5-aminothiadiazole template can be optimized to achieve subnanomolar binding affinity and high selectivity for the human adenosine A3 receptor, a promising target for therapeutic areas including ischemia, cancer, and inflammatory conditions . Beyond this specific application, the 1,2,3-thiadiazole core is recognized for its broad spectrum of biological activities, which also encompasses antiviral, antifungal, and anticancer properties, making it a highly valuable template for exploring new therapeutic agents . The compound has a molecular formula of C2H3N3S and a molecular weight of 101.13 g/mol (freebase) . It is supplied as a solid and should be stored according to the provided handling instructions. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C2H4ClN3S

Molecular Weight

137.59 g/mol

IUPAC Name

thiadiazol-5-amine;hydrochloride

InChI

InChI=1S/C2H3N3S.ClH/c3-2-1-4-5-6-2;/h1H,3H2;1H

InChI Key

TURHYWDQBBAPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)N.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

1,2,3-Thiadiazole derivatives have shown promising anticancer properties. For instance, research indicates that certain substituted 1,2,3-thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that a specific derivative had an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase . Additionally, other derivatives have been identified as potential KSP inhibitors, which are currently undergoing clinical trials for multiple myeloma and advanced solid tumors .

1.2 Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Derivatives of 1,2,3-thiadiazole have shown effectiveness against a range of pathogens, including bacteria and fungi. The 2-amino-1,3,4-thiadiazole moiety has been highlighted for its potential in treating infections caused by resistant strains of bacteria . Moreover, the compound's derivatives have been linked to anti-tuberculosis activity and other infectious diseases due to their ability to inhibit microbial growth .

1.3 Anti-parasitic Effects

Research has indicated that 1,2,3-thiadiazole derivatives can serve as effective agents against parasitic infections. For example, the compound Megazol (a derivative) has shown efficacy against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively . Despite its high toxicity limiting clinical use, it serves as a lead compound for developing safer alternatives.

Agricultural Applications

2.1 Crop Protection Agents

Compounds based on the 1,2,3-thiadiazole structure are being explored as crop protection agents due to their insecticidal properties. Research has shown that these compounds can effectively combat agricultural pests while minimizing environmental impact compared to traditional pesticides . The incorporation of thiadiazole moieties into pesticide formulations enhances their efficacy and selectivity.

Synthetic Pathways and Case Studies

The synthesis of 1,2,3-thiadiazol-5-amine hydrochloride can be achieved through various methods:

  • Hurd-Mori Cyclization : This method involves reacting semicarbazides with thionyl chloride to yield thiadiazole derivatives efficiently .
  • Microwave-Assisted Synthesis : This technique has been employed to enhance reaction rates and yields when synthesizing thiadiazole derivatives from simpler precursors .

Table: Summary of Synthesis Methods for this compound

MethodDescriptionYield (%)
Hurd-Mori CyclizationReaction with semicarbazides and thionyl chlorideGood to Excellent
Microwave-Assisted SynthesisEnhanced efficiency using microwave irradiationHigh
Ultrasonic-Assisted SynthesisUtilizes ultrasonic waves to improve reaction outcomesVariable

Comparison with Similar Compounds

Positional Isomers: 1,2,4-Thiadiazol-5-amine Derivatives

  • 1,2,4-Thiadiazol-5-amine hydrochloride (CAS: 17467-35-5, Similarity: 0.72): Structural Difference: Sulfur at position 1, nitrogens at positions 2 and 4. Applications: Used in kinase inhibitors and antimicrobial agents due to its planar structure .
  • 1,2,4-Thiadiazol-5-amine dihydrochloride (CAS: 1588440-88-3):

    • Solubility : Higher solubility in aqueous solutions due to the dihydrochloride form.
    • Stability : Requires storage at 2–8°C, similar to other hydrochloride salts, but with enhanced hygroscopicity .

Substituted Derivatives

  • 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine (CAS: 388088-77-5):

    • Structural Modification : Addition of a para-chlorophenyl group at position 4.
    • Impact : Increased molecular weight (C₈H₆ClN₃S) and lipophilicity, enhancing membrane permeability in biological systems. Demonstrates potent antifungal activity .
  • (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid (CAS: 75028-24-9, Similarity: 0.51): Functional Groups: Ethoxyimino and acetic acid moieties enable hydrogen bonding and ionic interactions. Reactivity: More polar than 1,2,3-thiadiazol-5-amine hydrochloride, suitable for coordination chemistry .

Benzo-Fused Thiadiazoles

  • 5-Chlorobenzo[c][1,2,5]thiadiazole (CAS: 2207-32-1):
    • Structure : Benzene fused to a 1,2,5-thiadiazole ring.
    • Electronic Properties : Extended conjugation lowers the LUMO energy, enhancing electron-accepting capacity in optoelectronic materials .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Solubility Key Applications Notable Features
1,2,3-Thiadiazol-5-amine HCl C₂H₃N₃S·HCl High in water Pharmaceutical intermediates High thermal stability
1,2,4-Thiadiazol-5-amine HCl C₂H₃N₃S·HCl Moderate in water Kinase inhibitors Planar structure for target binding
4-(4-Cl-Ph)-1,2,3-thiadiazole C₈H₆ClN₃S Low in water Antimicrobial agents Enhanced lipophilicity
5-Chlorobenzo-thiadiazole C₆H₃ClN₂S Insoluble in water Optoelectronics Electron-deficient scaffold

Preparation Methods

Preparation via Diazoacetonitrile and Hydrogen Sulfide Reaction

A prominent industrial method involves reacting diazoacetonitrile with hydrogen sulfide in the presence of a base or a hydrogen sulfide salt in an organic solvent. This method offers a relatively straightforward and efficient synthesis under mild conditions.

  • Reaction Conditions:

    • Solvents: Methylene chloride, ethanol, or methyl alcohol.
    • Temperature: Typically maintained between -7°C and 15°C to prevent decomposition of diazoacetonitrile.
    • Base: Triethylamine or diethylamine to facilitate the reaction.
    • Hydrogen sulfide: Blown into the reaction mixture over 0.1 to 2 hours in equimolar amounts relative to diazoacetonitrile.
  • Process Summary:

    • Dissolve diazoacetonitrile in an appropriate solvent.
    • Add a base gradually while stirring at low temperature.
    • Introduce hydrogen sulfide gas slowly into the mixture.
    • The 5-amino-1,2,3-thiadiazole precipitates partially and is collected by filtration.
    • Further concentration of the filtrate yields additional product.
  • Yields and Examples:

Entry Solvent Base Temperature (°C) H2S Flow Rate (ml/min) Yield (g) Moles Diazoacetonitrile Notes
1 Methylene chloride + n-hexane Triethylamine ~0 52 5.3 0.077 30 min H2S bubbling
2 Methylene chloride + n-hexane Triethylamine ~5 28 6.2 0.083 30 min H2S bubbling
3 Methylene chloride Diethylamine ~3 52 4.5 0.08 45 min H2S bubbling
4 Ethanol Sodium hydrosulfide -3 - 3.9 0.07 Dropwise addition of NaHS
5 Methyl alcohol Sodium methoxide -3 50 2.9 0.07 Base added before H2S bubbling
6 Methylene chloride + 50% ethanol Sodium sulfide -7 - 2.4 0.05 Dropwise addition of Na2S

This method is advantageous due to its relative simplicity, moderate reaction conditions, and good yields. The key challenge is handling diazoacetonitrile, which is unstable and explosive but can be safely managed in solvents like ether or methylene chloride.

Key Research Findings and Optimization Notes

  • The order of reagent addition critically affects yields and purity. For example, adding aminoacetonitrile to sulfur monochloride (in related thiadiazole syntheses) rather than the reverse minimizes by-products and tar formation.

  • Reaction temperatures must be controlled strictly (preferably below 20°C and often near 0°C) to avoid decomposition of reactive intermediates such as diazoacetonitrile.

  • The use of bases like triethylamine or diethylamine enhances reaction efficiency by neutralizing acidic by-products and stabilizing intermediates.

  • Hydrogen sulfide salts (e.g., sodium hydrosulfide, sodium sulfide) can substitute gaseous hydrogen sulfide, allowing safer and more controlled reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Diazoacetonitrile + H2S Diazoacetonitrile, H2S Base (triethylamine), low temperature, organic solvents Industrially feasible, good yields Handling unstable diazoacetonitrile
Cyclodehydration with POCl3 Thiosemicarbazide + carboxylic acid POCl3, heating at 80–90°C Straightforward for 1,3,4-thiadiazoles Toxic reagents, not for 1,2,3-thiadiazole
One-pot synthesis with PPE Thiosemicarbazide + carboxylic acid Polyphosphate ester, mild conditions Avoids toxic reagents, one-pot Specific to 1,3,4-thiadiazole derivatives

Q & A

Q. What are the optimal synthetic routes for 1,2,3-thiadiazol-5-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves reacting 1,2,3-thiadiazol-5-amine with hydrochloric acid under controlled conditions. Solvents like ethanol or methanol enhance solubility and facilitate salt formation . Key parameters include:

  • Temperature : Maintain between 0–5°C during acid addition to prevent side reactions.
  • Stoichiometry : Use a 1:1 molar ratio of amine to HCl for efficient protonation.
  • Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt with ≥95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm protonation and structural integrity of the thiadiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C2_2H4_4ClN3_3S) and detects impurities .
  • X-ray Crystallography : For crystalline samples, SHELX software (e.g., SHELXL) refines structural parameters and hydrogen-bonding networks .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

  • Storage : Keep in airtight containers at –20°C under anhydrous conditions to prevent hydrate formation .
  • Degradation : Hydrolysis under humid conditions can cleave the thiadiazole ring, forming sulfhydryl byproducts. Monitor via TLC or HPLC for degradation signals.

Q. What standardized protocols exist for preliminary biological activity screening of this compound?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric assays (e.g., Ellman’s reagent) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s electronic structure?

  • X-ray : Solve crystal structures to map electron density around the thiadiazole ring and identify protonation sites .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models to validate resonance stabilization effects .

Q. What mechanistic insights explain its pharmacological activity, and how do structural modifications alter potency?

  • Mechanism : The thiadiazole ring acts as a bioisostere for carboxylate groups, enabling competitive inhibition of enzymes like dihydrofolate reductase (DHFR) .
  • SAR Studies : Introduce substituents (e.g., cyclopropyl, trifluoromethyl) at the 5-position to enhance lipophilicity and target binding .

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Replication : Standardize assay conditions (e.g., pH, solvent) to minimize variability.
  • Structural Confirmation : Verify compound identity via NMR and elemental analysis for each batch to rule out impurities .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What advanced strategies are used to study its interactions with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized protein targets.
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over nanosecond timescales to predict binding modes .

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